molecular formula C14H11ClN2O4 B10852963 2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid

2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid

Cat. No.: B10852963
M. Wt: 306.70 g/mol
InChI Key: XNLOOYJBLRHTMX-UHFFFAOYSA-N
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Description

2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique indeno[2,3-b]pyrazine core structure, which is further substituted with a chloro group, a methyl group, and an acetic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indeno[2,3-b]pyrazine core: This step involves the cyclization of appropriate starting materials, such as indanone derivatives and hydrazine derivatives, under acidic or basic conditions.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Acetic acid substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophilic substitution reagents: Sodium methoxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methylbenzonitrile
  • 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester

Uniqueness

2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid is unique due to its indeno[2,3-b]pyrazine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid

InChI

InChI=1S/C14H11ClN2O4/c1-14(5-9(18)19)8-3-2-6(15)4-7(8)10-11(14)17-13(21)12(20)16-10/h2-4H,5H2,1H3,(H,16,20)(H,17,21)(H,18,19)

InChI Key

XNLOOYJBLRHTMX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Cl)C3=C1NC(=O)C(=O)N3)CC(=O)O

Origin of Product

United States

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